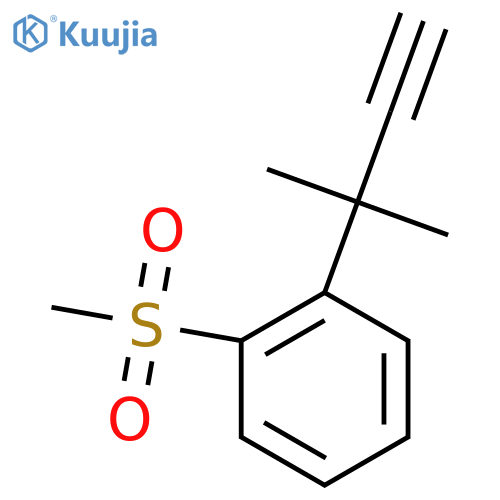

Cas no 2228383-39-7 (1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene)

2228383-39-7 structure

商品名:1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene

- EN300-2003605

- 2228383-39-7

-

- インチ: 1S/C12H14O2S/c1-5-12(2,3)10-8-6-7-9-11(10)15(4,13)14/h1,6-9H,2-4H3

- InChIKey: UAFWAXAPRYCMGV-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=CC=CC=1C(C#C)(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 222.07145086g/mol

- どういたいしつりょう: 222.07145086g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 42.5Ų

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2003605-0.1g |

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |

2228383-39-7 | 0.1g |

$1269.0 | 2023-09-16 | ||

| Enamine | EN300-2003605-0.25g |

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |

2228383-39-7 | 0.25g |

$1328.0 | 2023-09-16 | ||

| Enamine | EN300-2003605-0.5g |

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |

2228383-39-7 | 0.5g |

$1385.0 | 2023-09-16 | ||

| Enamine | EN300-2003605-1.0g |

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |

2228383-39-7 | 1g |

$1442.0 | 2023-05-31 | ||

| Enamine | EN300-2003605-2.5g |

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |

2228383-39-7 | 2.5g |

$2828.0 | 2023-09-16 | ||

| Enamine | EN300-2003605-0.05g |

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |

2228383-39-7 | 0.05g |

$1212.0 | 2023-09-16 | ||

| Enamine | EN300-2003605-5.0g |

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |

2228383-39-7 | 5g |

$4184.0 | 2023-05-31 | ||

| Enamine | EN300-2003605-1g |

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |

2228383-39-7 | 1g |

$1442.0 | 2023-09-16 | ||

| Enamine | EN300-2003605-5g |

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |

2228383-39-7 | 5g |

$4184.0 | 2023-09-16 | ||

| Enamine | EN300-2003605-10.0g |

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene |

2228383-39-7 | 10g |

$6205.0 | 2023-05-31 |

1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

2228383-39-7 (1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量